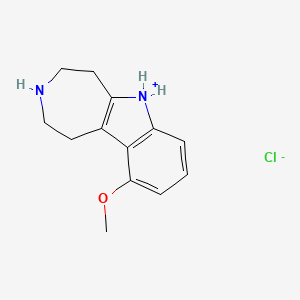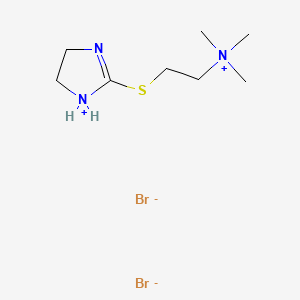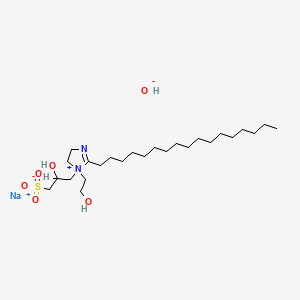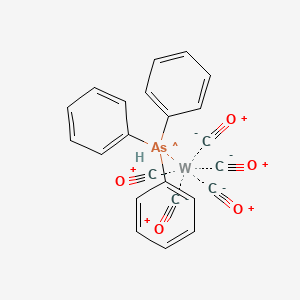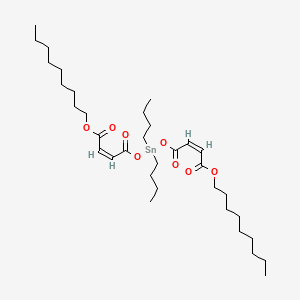
Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate typically involves the reaction of nonyl alcohol with a stannic chloride precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the organotin complex. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the risk of contamination. The final product is purified using techniques such as distillation or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state organotin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state organotin species.
Substitution: The nonyl and butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学研究应用
Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound has been studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of polymers and coatings, where it acts as a stabilizer and enhances the material properties.
作用机制
The mechanism of action of Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The organotin moiety is known to interact with thiol groups in proteins, affecting their structure and activity. This interaction can trigger signaling pathways that lead to cell death, making it a potential therapeutic agent.
相似化合物的比较
Similar Compounds
Similar compounds include other organotin compounds such as:
Tributyltin oxide: Known for its use as a biocide and antifouling agent.
Dibutyltin dilaurate: Used as a catalyst in the production of polyurethane foams.
Tetraethyltin: Utilized in the semiconductor industry for the deposition of tin-containing films.
Uniqueness
Nonyl (Z,Z)-6,6-butyl-4,8,11-trioxo-5,7,12-trioxa-6-stannahexacosa-2,9-dienoate is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
CAS 编号 |
18961-66-5 |
|---|---|
分子式 |
C34H60O8Sn |
分子量 |
715.5 g/mol |
IUPAC 名称 |
4-O-[dibutyl-[(Z)-4-nonoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-nonyl (Z)-but-2-enedioate |
InChI |
InChI=1S/2C13H22O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-11-17-13(16)10-9-12(14)15;2*1-3-4-2;/h2*9-10H,2-8,11H2,1H3,(H,14,15);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*10-9-;;; |
InChI 键 |
PHTLVZMNRAESFY-BGSQTJHASA-L |
手性 SMILES |
CCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCC)(CCCC)CCCC |
规范 SMILES |
CCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


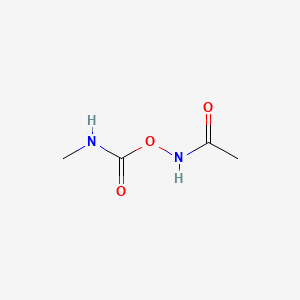
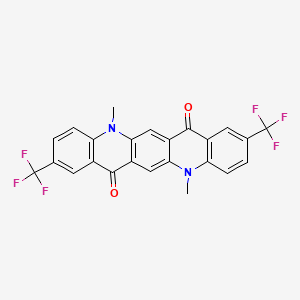
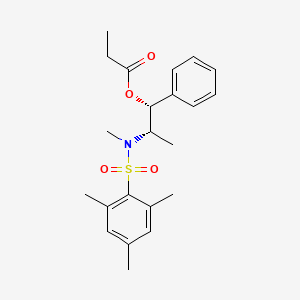

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)



